(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride

Description

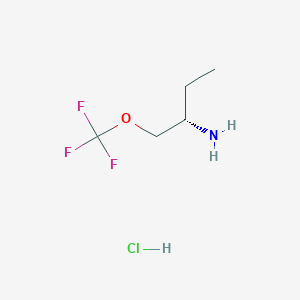

The compound "(2S)-1-(Trifluoromethoxy)butan-2-amine hydrochloride" is an aliphatic amine featuring a trifluoromethoxy (-OCF₃) substituent at position 1 of a butan-2-amine backbone, with stereochemical specificity at the second carbon (S-configuration). Its hydrochloride salt enhances solubility and stability, typical for amine pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

(2S)-1-(trifluoromethoxy)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOODZLEUWPYDA-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride typically involves the introduction of the trifluoromethoxy group onto the butan-2-amine structure. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a suitable trifluoromethoxy precursor reacts with a butan-2-amine derivative under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule, modifying its reactivity and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may be used in studies involving enzyme interactions, receptor binding, and other biochemical processes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with fluorinated amines from the evidence, focusing on substituent effects, stereochemistry, and physicochemical properties.

Substituent Variations: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

(2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride (CAS 101054-96-0)

- Structure : CF₃ group at position 1 (vs. OCF₃ in the target compound).

- Key Data : Molecular weight 191.58 g/mol; CAS 101054-96-0.

- Higher lipophilicity compared to -OCF₃ derivatives, influencing membrane permeability.

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine Hydrochloride (CAS 1391540-47-8)

- Structure : Aromatic -OCF₃ on a phenyl ring (vs. aliphatic -OCF₃ in the target compound).

- Key Data : Molecular weight ~262.7 g/mol (estimated); enantiomerically pure (S-configuration).

Stereochemical Comparisons

(2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)

- Structure : S-configuration at C2; difluoroethyl substituent.

- Key Data : Molecular weight 211.09 g/mol; dihydrochloride salt.

- Impact of Stereochemistry :

- S-configuration may enhance binding specificity in chiral environments (e.g., enzyme active sites).

- Difluoroethyl group introduces polarity without the bulk of -OCF₃.

(R)- and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS 1208989-29-0 and 1391540-47-8)

- Key Data : Both enantiomers are commercially available with >95% purity.

- Impact of Enantiomerism :

- Biological activity often varies significantly between enantiomers (e.g., receptor affinity, toxicity).

Cyclic vs. Linear Backbones

3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic Acid Hydrochloride

- Structure : Cyclobutane ring with -OCF₃ on an aromatic ring.

- Key Data : Molecular weight 311.69 g/mol.

cis-2-Amino-1-cyclopentanecarboxamide (CAS 135053-11-1)

- Key Data : Melting point 132–134°C; molecular weight 128.17 g/mol.

- Impact of Cyclic Backbone :

- Higher melting point suggests stronger crystal lattice interactions compared to flexible aliphatic amines.

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Salt Form | Notable Substituent |

|---|---|---|---|

| Target Compound (theoretical) | ~225.6 | Hydrochloride | Aliphatic -OCF₃ |

| (2S)-1,1,1-Trifluorobutan-2-amine HCl | 191.58 | Hydrochloride | Aliphatic -CF₃ |

| (2S)-1-Aminopropan-2-ylamine diHCl | 211.09 | Dihydrochloride | Difluoroethyl |

| 3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid HCl | 311.69 | Hydrochloride | Aromatic -OCF₃ |

- Trends :

- Aromatic -OCF₃ derivatives (e.g., cyclobutane-carboxylic acid) exhibit higher molecular weights due to bulky substituents.

- Hydrochloride salts generally improve aqueous solubility, critical for bioavailability.

Biological Activity

(2S)-1-(Trifluoromethoxy)butan-2-amine; hydrochloride is a chiral secondary amine that has garnered interest in medicinal chemistry due to its unique structural features. The trifluoromethoxy group enhances the compound's interaction with biological systems, potentially improving binding affinities to various receptors and enzymes. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by:

- Chirality : The (2S) designation indicates its stereochemical configuration.

- Functional Groups : The amine group is expected to interact with biological targets, while the trifluoromethoxy group (-OCF3) may enhance pharmacological properties.

The biological activity of (2S)-1-(Trifluoromethoxy)butan-2-amine; hydrochloride is primarily attributed to its ability to interact with specific biological targets. The amine functionality allows for potential interactions with neurotransmitter receptors, while the trifluoromethoxy group could modulate these interactions through electronic effects.

In Vitro Studies

Research has shown that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity. For instance, studies indicate that similar compounds can effectively bind to proteins involved in apoptosis, such as Bcl-2 and Bcl-xL, demonstrating their potential as therapeutic agents in cancer treatment .

Antitumor Activity

In vivo studies have demonstrated that compounds similar to (2S)-1-(Trifluoromethoxy)butan-2-amine can induce tumor regression in xenograft models. For example, a closely related compound showed high affinity for Bcl-2 and Bcl-xL, leading to significant antitumor effects at specific dosages in severe combined immunodeficiency (SCID) mice .

| Compound | Target | Affinity (Ki) | Efficacy in SCID Mice |

|---|---|---|---|

| Compound 22 | Bcl-2 | 2.1 nM | Induces tumor regression |

| Compound 28 | Bcl-xL | <1 nM | Well tolerated at 50 mg/kg |

Pharmacokinetics and Safety

The hydrochloride salt form of (2S)-1-(Trifluoromethoxy)butan-2-amine improves solubility and stability, which are critical for pharmacokinetic properties. Safety assessments indicate that compounds with similar structures require standard precautions typical for handling amines due to potential toxicity.

Q & A

Q. Basic

- NMR Spectroscopy : NMR identifies trifluoromethoxy signals (δ ~55-60 ppm), while NMR confirms stereochemistry at C2 .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 208.1) .

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity validation .

What challenges arise in designing enantioselective synthesis for this compound?

Q. Advanced

- Racemization Risk : Basic reaction conditions or prolonged heating may cause racemization. Mitigation involves low-temperature reactions and chiral auxiliaries .

- Catalyst Selection : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% ee in related trifluoromethyl amines, but scalability remains a hurdle .

How do reaction conditions (solvent, temperature) impact yield in large-scale synthesis?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency but may require post-reaction purification .

- Temperature Control : Exothermic reactions (e.g., HCl salt formation) demand gradual addition to prevent decomposition. Yields drop >10% above 40°C .

- Case Study : A 2023 study on 1-(4-fluorophenyl)butan-2-amine hydrochloride reported 78% yield at 25°C vs. 62% at 50°C .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT), with docking scores correlating with in vitro activity .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes, highlighting trifluoromethoxy’s role in hydrophobic pocket interactions .

How should researchers handle stability and storage concerns?

Q. Basic

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the trifluoromethoxy group .

- Stability Tests : Regular HPLC monitoring detects degradation products (e.g., free amine or oxidized metabolites) .

Are there contradictions in reported biological activities of this compound?

Q. Advanced

- Receptor Selectivity : Early studies suggested 5-HT agonism, but recent data indicate partial antagonism in cortical neurons, possibly due to assay variability .

- Species Differences : Rat models show 10-fold higher metabolic clearance than human hepatocytes, complicating translational predictions .

What methods optimize reaction conditions for high yield and purity?

Q. Basic

- DoE (Design of Experiments) : Multivariate analysis identifies optimal pH (6.5–7.5), solvent (THF/water mixtures), and stoichiometry (1:1.2 amine:trifluoromethoxy precursor) .

- Purification : Recrystallization from ethanol/ethyl acetate removes byproducts, achieving >99% purity .

How does this compound compare to structurally similar amines in receptor binding assays?

Q. Advanced

- Substituent Effects : Trifluoromethoxy analogs show 3–5× higher 5-HT affinity than methoxy or chloro derivatives due to enhanced van der Waals interactions .

- Chain Length : Butan-2-amine derivatives exhibit better selectivity over dopamine receptors compared to shorter-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.